6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
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Overview
Description
6’-Bromo-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one is a spirocyclic compound characterized by a unique structure where a quinazolinone moiety is fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Spirocyclization: The spirocyclization step involves the reaction of the quinazolinone core with a cyclopentane derivative under specific conditions to form the spirocyclic structure.
Bromination: The final step involves the bromination of the spirocyclic compound using bromine or a brominating agent such as N-bromosuccinimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex spirocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the spirocyclic compound.
Reduction Products: Reduced forms with altered functional groups.
Scientific Research Applications
6’-Bromo-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 6’-Bromo-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
6’-Bromo-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one: Similar structure but with a cyclohexane ring instead of cyclopentane.
6’-Chloro-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one: Similar structure with a chlorine atom instead of bromine.
6’-Bromo-1’H-spiro[cyclopentane-1,2’-benzoxazin]-4’(3’H)-one: Similar spirocyclic structure with a benzoxazin moiety.
Uniqueness
6’-Bromo-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one is unique due to its specific combination of a quinazolinone core and a cyclopentane ring, which imparts distinct chemical and biological properties. Its bromine atom also allows for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-bromospiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-8-3-4-10-9(7-8)11(16)15-12(14-10)5-1-2-6-12/h3-4,7,14H,1-2,5-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVKUMGRDZGAIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC3=C(C=C(C=C3)Br)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301175833 |
Source
|
Record name | Spiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301175833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-17-8 |
Source
|
Record name | Spiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301175833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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